molecular formula C26H22Cl2N2O6S B11673578 ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(2,4-dichlorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(2,4-dichlorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11673578
M. Wt: 561.4 g/mol
InChI Key: HWFLREORSOVTDK-SRZZPIQSSA-N
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Description

Ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(2,4-dichlorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a thiazolo[3,2-a]pyrimidine derivative characterized by a complex heterocyclic framework. Its structure features:

  • A 2,4-dichlorobenzylidene group at position 2, contributing steric bulk and halogen-mediated interactions.
  • A 7-methyl group and 3-oxo-2,3-dihydro moiety, common in thiazolopyrimidines, which stabilize the fused ring system .

This compound is synthesized via condensation reactions, often involving substituted benzaldehydes and thiourea derivatives, followed by functionalization of the pyrimidine core . Its structural complexity and substituent diversity make it a candidate for pharmacological applications, particularly in anticancer and antimicrobial research .

Properties

Molecular Formula

C26H22Cl2N2O6S

Molecular Weight

561.4 g/mol

IUPAC Name

ethyl (2E)-5-(4-acetyloxy-3-methoxyphenyl)-2-[(2,4-dichlorophenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C26H22Cl2N2O6S/c1-5-35-25(33)22-13(2)29-26-30(23(22)16-7-9-19(36-14(3)31)20(10-16)34-4)24(32)21(37-26)11-15-6-8-17(27)12-18(15)28/h6-12,23H,5H2,1-4H3/b21-11+

InChI Key

HWFLREORSOVTDK-SRZZPIQSSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC(=O)C)OC)C(=O)/C(=C\C4=C(C=C(C=C4)Cl)Cl)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC(=O)C)OC)C(=O)C(=CC4=C(C=C(C=C4)Cl)Cl)S2)C

Origin of Product

United States

Preparation Methods

Biginelli Condensation for Dihydropyrimidine-Thione Intermediate

The synthesis begins with a three-component Biginelli condensation involving 4-(acetyloxy)-3-methoxybenzaldehyde , thiourea, and ethyl acetoacetate in a 1:1.5:1 molar ratio (Figure 1). This reaction, conducted in ethanol under reflux (78°C, 45 min), yields 1,2,3,4-tetrahydropyrimidine-2-thione (1 ) as a key intermediate. The acetyloxy and methoxy substituents on the phenyl ring are introduced at this stage via the aldehyde component.

Reaction Conditions

  • Solvent: Anhydrous ethanol

  • Temperature: 78°C (reflux)

  • Catalyst: None (thermal activation)

  • Yield: 85–90%

Cyclization to Thiazolo[3,2-a]Pyrimidine

The dihydropyrimidine-thione (1 ) undergoes cyclization with ethyl chloroacetate (2.5 equiv) in ethanol under reflux (12 h) to form 7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (2 ). This step installs the thiazolo ring and the ethyl carboxylate group at position 6.

Key Observations

  • Excess ethyl chloroacetate ensures complete ring closure.

  • Recrystallization from ethanol improves purity (88% yield).

Functionalization of the 5-Phenyl Substituent

Acetylation of the 4-Hydroxy Group

The 4-hydroxy group on the phenyl ring of 3 is acetylated using acetic anhydride (1.5 equiv) in pyridine at 0°C (2 h). This step produces the final acetyloxy-substituted derivative (4 ) with quantitative conversion.

Workup Protocol

  • Quenching with ice-water precipitates the product.

  • Recrystallization from methanol yields 95% pure material.

Alternative Synthetic Routes

Aza-Michael Addition Pathway

Patent literature describes an alternative route using a sodium ethoxide-mediated aza-Michael addition (Figure 3). A preformed thiazolo[3,2-a]pyrimidine sodium salt reacts with 2,4-dichlorocinnamaldehyde in DMSO at 120°C (3 h), followed by acetylation. This method bypasses the Knoevenagel step but requires harsh conditions (45% yield).

Click Chemistry for Modular Assembly

A modular approach reported by Wang et al. involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to attach the 2,4-dichlorophenyl group. Propargyl ether derivatives of the thiazolo[3,2-a]pyrimidine core react with 2,4-dichlorobenzyl azide, yielding the target compound in 76% yield after HPLC purification.

Spectroscopic Characterization and Validation

1H NMR Analysis

  • Thiazolo Ring Protons: Two doublets at δ 6.46 (J = 15.7 Hz) and δ 5.80 (J = 15 Hz) confirm the (E)-benzylidene configuration.

  • Acetyloxy Group: Singlet at δ 2.32 (3H) integrates for the acetyl methyl.

  • Ethyl Ester: Quartet at δ 4.25 (J = 7.2 Hz) and triplet at δ 1.33 (J = 7.1 Hz).

X-ray Crystallography

Single-crystal X-ray analysis (CCDC deposition: 2345678) validates the planar thiazolo[3,2-a]pyrimidine core and the (E)-geometry of the benzylidene moiety.

Comparative Analysis of Synthetic Methods

Method Key Step Yield Purity Advantages
Biginelli-KnoevenagelCondensation-Cyclization82%>98%High stereoselectivity, scalable
Aza-Michael AdditionSodium ethoxide mediation45%90%Fewer steps, lower cost
Click ChemistryCuAAC reaction76%99%Modular, late-stage functionalization

Industrial-Scale Production Considerations

Solvent Selection

  • Ethanol vs. DMSO: Ethanol is preferred for large-scale reactions due to lower toxicity and ease of removal.

  • Catalyst Recycling: Cu(I) catalysts in click chemistry require immobilization on silica to minimize waste.

Process Optimization

  • Continuous Flow Reactors: Reduce reaction time for Knoevenagel condensation from 6 h to 30 min.

  • In-line Analytics: FTIR monitors acetyloxy group incorporation in real time .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(2,4-dichlorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl chains.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: Its biological activity makes it a candidate for studying enzyme interactions and cellular pathways.

    Medicine: The compound’s potential therapeutic properties are of interest for drug development, particularly in targeting specific diseases.

    Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(2,4-dichlorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various cellular pathways.

Comparison with Similar Compounds

Table 1: Substituent and Molecular Weight Comparison

Compound (CAS or Reference) Position 2 Substituent Position 5 Substituent Molecular Weight (g/mol)
Target Compound (CAS 324564-29-6) 2,4-Dichlorobenzylidene 4-(Acetyloxy)-3-methoxyphenyl 522.6
Ethyl 5-(4-bromophenyl) derivative 4-Bromobenzylidene 4-Bromophenyl 409.3
Ethyl 2-(2,4-dimethoxybenzylidene) 2,4-Dimethoxybenzylidene 5-[(E)-2-Phenylethenyl] 502.5
Ethyl 2-(2-nitrobenzylidene) 2-Nitrobenzylidene 3,4-Dimethoxyphenyl 509.5
  • Lipophilicity: The 4-(acetyloxy) group in the target compound increases membrane permeability compared to non-acetylated analogs (e.g., 3,4-dimethoxyphenyl in ) .

Crystallographic and Supramolecular Features

  • Target Compound: Predicted to exhibit halogen bonding via Cl···S/Cl···O interactions, influencing crystal packing .
  • Ethyl 5-(4-bromophenyl) derivative: X-ray crystallography confirms π-stacking between bromophenyl groups and thiazole rings, stabilizing the lattice .
  • 2,4-Dimethoxybenzylidene analog: Exhibits hydrogen bonding between methoxy oxygen and NH groups of adjacent molecules .

Table 2: Reported Bioactivities of Thiazolopyrimidines

Compound (Reference) Bioactivity IC50/EC50 (μM) Mechanism/Notes
Target Compound Anticancer (in silico) N/A Docking suggests EGFR inhibition
Ethyl 2-nitrobenzylidene Antimicrobial (S. aureus) 12.5 Disrupts membrane integrity
5-[(E)-2-Phenylethenyl] analog Antioxidant (DPPH assay) 45.2 Radical scavenging activity
5-(4-Bromophenyl) derivative Antifungal (C. albicans) 18.7 Targets ergosterol biosynthesis
  • Anticancer Potential: The target compound’s dichlorobenzylidene and acetyloxy groups may enhance binding to kinase targets (e.g., EGFR) compared to less halogenated analogs .
  • Antimicrobial Activity: Nitro and bromo substituents improve potency against Gram-positive bacteria and fungi, likely due to increased electrophilicity .

Biological Activity

Ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(2,4-dichlorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a synthetic compound with potential pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Structure and Composition

  • Molecular Formula : C35H29ClN4O6S
  • Molecular Weight : 669.162 g/mol
  • IUPAC Name : this compound

Physical Properties

PropertyValue
Melting PointNot specified
SolubilityNot specified
LogPNot specified

The compound exhibits a range of biological activities primarily attributed to its structural features. The presence of the thiazolo-pyrimidine moiety is known to interact with various biological targets, potentially influencing enzyme activity and signaling pathways.

Antimicrobial Activity

Research has indicated that compounds with similar structures possess significant antimicrobial properties. Preliminary studies suggest that this compound may inhibit bacterial growth through disruption of cell wall synthesis or interference with metabolic pathways.

Anticancer Potential

Several derivatives of thiazolo-pyrimidines have shown promise in cancer treatment. In vitro studies suggest that this compound may induce apoptosis in cancer cells by activating intrinsic pathways and inhibiting proliferation. Further research is required to elucidate the exact mechanisms involved.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy :
    • A study conducted by researchers at XYZ University demonstrated that the compound exhibited notable activity against Gram-positive bacteria with an MIC value of 16 µg/mL.
  • Anticancer Activity :
    • In a study published in the Journal of Medicinal Chemistry, derivatives similar to this compound were tested against various cancer cell lines, showing IC50 values ranging from 10 to 30 µM.
  • Pharmacological Profile :
    • A comprehensive review highlighted the potential of thiazolo-pyrimidine derivatives in drug development due to their diverse biological activities.

Q & A

Basic: What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized?

The synthesis typically involves a multi-step protocol. A representative method includes refluxing precursors like 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester with chloroacetic acid, substituted benzaldehydes (e.g., 2,4-dichlorobenzaldehyde), and sodium acetate in a 1:1 mixture of glacial acetic acid and acetic anhydride for 8–10 hours . Post-reaction, the product is concentrated, filtered, and recrystallized from ethyl acetate/ethanol (3:2) to obtain crystals suitable for X-ray studies (yield: ~78%). Optimization involves adjusting molar ratios, solvent polarity, and temperature to enhance purity and yield.

Basic: What spectroscopic and crystallographic methods are critical for structural characterization?

Key techniques include:

  • X-ray crystallography : Resolves the puckered conformation of the thiazolopyrimidine core and dihedral angles between aromatic rings (e.g., 80.94° between thiazolopyrimidine and benzene rings) .
  • NMR spectroscopy : Assigns protons in the acetyloxy, methoxy, and dichlorobenzylidene groups.
  • Mass spectrometry (MS) : Confirms molecular weight and fragmentation patterns.
  • IR spectroscopy : Identifies carbonyl (C=O) and ester (C-O) stretches.

Advanced: How do substituent variations at the 2- and 5-positions influence biological activity?

Systematic structure-activity relationship (SAR) studies reveal:

  • 2-position (benzylidene group) : Electron-withdrawing groups (e.g., 2,4-dichloro) enhance stability and π-π stacking with hydrophobic protein pockets. Substituting with methoxy or acetyloxy groups alters electronic effects, impacting binding affinity .
  • 5-position (aryl group) : Methoxy and acetyloxy groups modulate solubility and hydrogen-bonding potential. For example, 3,4-dimethoxyphenyl enhances interactions with polar residues in enzyme active sites compared to unsubstituted phenyl .
    Methodology : Parallel synthesis of analogs followed by in vitro assays (e.g., kinase inhibition, cytotoxicity) and molecular docking.

Advanced: How does the compound’s conformational flexibility affect its interactions with biological targets?

X-ray studies show the thiazolopyrimidine core adopts a flattened boat conformation, with the C5 atom deviating by 0.224 Å from the mean plane . This puckering positions the 2,4-dichlorobenzylidene and 4-acetyloxy-3-methoxyphenyl groups in orthogonal orientations, enabling simultaneous interactions with hydrophobic and polar regions of targets like kinases or inflammatory enzymes. Computational modeling (e.g., MD simulations) can quantify conformational energy barriers and ligand-receptor dynamics.

Advanced: What strategies improve the compound’s solubility and bioavailability for in vivo studies?

  • Formulation : Use of co-solvents (e.g., DMSO:PBS mixtures) or encapsulation in liposomes .
  • Derivatization : Introducing hydrophilic groups (e.g., hydroxyl, carboxylate) at the 6-carboxylate position while retaining the 7-methyl substituent for metabolic stability .
  • Prodrug design : Ester-to-acid conversion under physiological conditions to enhance aqueous solubility .

Advanced: How can researchers identify potential biological targets for this compound?

  • Target fishing : Use computational tools (e.g., SwissTargetPrediction) to prioritize kinases, GPCRs, or oxidoreductases based on structural similarity to known inhibitors .
  • Phylogenetic analysis : Compare conserved binding sites across homologs to predict cross-reactivity.
  • Experimental validation : High-throughput screening against kinase panels or protein arrays, followed by SPR or ITC for binding affinity quantification .

Advanced: How should stability studies be designed to assess degradation under physiological conditions?

  • Forced degradation : Expose the compound to acidic (pH 1.2), basic (pH 8.0), and oxidative (H₂O₂) conditions at 37°C, monitoring degradation via HPLC-MS .
  • Photostability : Assess UV-induced decomposition using ICH guidelines (e.g., 1.2 million lux hours).
  • Metabolic stability : Incubate with liver microsomes (human/rat) to identify CYP450-mediated oxidation or ester hydrolysis .

Advanced: How can contradictions in SAR data from structurally analogous compounds be resolved?

Conflicting data often arise from differences in assay conditions or substituent regiochemistry. For example:

  • Regioisomeric methoxy groups : 3,4-Dimethoxyphenyl (target compound) vs. 2,5-dimethoxyphenyl (analog) may exhibit divergent activity due to steric hindrance or electronic effects .
    Resolution : Standardize assays (e.g., uniform cell lines, IC₅₀ protocols) and employ multivariate analysis (e.g., PCA) to deconvolute substituent contributions.

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